molecular formula C20H26O5 B583747 Estetrol 17-Acetate CAS No. 690996-23-7

Estetrol 17-Acetate

Cat. No.: B583747
CAS No.: 690996-23-7
M. Wt: 346.423
InChI Key: VHOMSUGRAWOOOF-BVMALAMASA-N
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Description

Estetrol 17-Acetate is a synthetic derivative of estetrol, a natural estrogen produced by the human fetal liver during pregnancy. Estetrol itself is known for its unique tissue-selective activity and is used in various therapeutic applications, including hormonal contraception and menopausal hormone therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of estetrol 17-acetate involves the acetylation of estetrol. The process typically starts with estetrol, which is then reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 17-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions: Estetrol 17-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of estetrol, such as ketones, alcohols, and substituted esters .

Scientific Research Applications

Estetrol 17-acetate has a wide range of scientific research applications:

Mechanism of Action

Estetrol 17-acetate exerts its effects by binding to estrogen receptors, specifically estrogen receptor-alpha and estrogen receptor-beta. This binding initiates a cascade of molecular events that regulate gene expression and cellular functions. The tissue-selective activity of this compound allows it to exert estrogenic effects on specific tissues while minimizing unwanted effects on others .

Comparison with Similar Compounds

Uniqueness of Estetrol 17-Acetate: this compound is unique due to its tissue-selective activity, which provides a favorable safety profile compared to other estrogens. Its selective binding to estrogen receptors reduces the risk of side effects such as thromboembolic events and breast cancer .

Properties

IUPAC Name

[(8R,9S,13S,14S,15R,16R,17S)-3,15,16-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-10(21)25-19-18(24)17(23)16-15-5-3-11-9-12(22)4-6-13(11)14(15)7-8-20(16,19)2/h4,6,9,14-19,22-24H,3,5,7-8H2,1-2H3/t14-,15-,16-,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOMSUGRAWOOOF-BVMALAMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747715
Record name (16alpha,17alpha)-3,15,16-Trihydroxyestra-1,3,5(10)-trien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690996-23-7
Record name (16alpha,17alpha)-3,15,16-Trihydroxyestra-1,3,5(10)-trien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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